molecular formula C19H19N7O2S3 B2441893 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851125-80-9

2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2441893
CAS No.: 851125-80-9
M. Wt: 473.59
InChI Key: BYUGXMQOEVIYAO-UHFFFAOYSA-N
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Description

2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N7O2S3 and its molecular weight is 473.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have utilized this compound as a precursor for the synthesis of various heterocycles, including pyrroles, pyridines, coumarins, thiazoles, and pyrazolopyrimidines. These synthesized heterocycles have been characterized by advanced spectroscopic methods and evaluated for their potential applications. For instance, some derivatives have been explored for their insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of novel heterocyclic compounds derived from this compound. Studies have synthesized and tested various derivatives for their efficacy against bacterial and fungal pathogens, showcasing the compound's potential as a scaffold for developing new antimicrobial agents (Bondock et al., 2008).

Insecticidal and Antibacterial Potential

Further research has been conducted on synthesizing pyrimidine-linked pyrazole heterocyclics and evaluating their insecticidal and antibacterial potential. These studies highlight the compound's versatility in generating bioactive molecules capable of controlling agricultural pests and microbial infections (Deohate & Palaspagar, 2020).

Neuroinflammation Imaging

Additionally, novel pyrazolo[1,5-a]pyrimidines related to this compound have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. These derivatives have shown promise as PET-radiotracers for imaging neuroinflammation, offering new avenues for diagnosing and studying neurological diseases (Damont et al., 2015).

Anticancer Research

The compound's derivatives have been explored for their antitumor activities, particularly against human breast adenocarcinoma cell lines. This line of research indicates the potential of these compounds to serve as templates for the development of new anticancer agents (El-Morsy et al., 2017).

Properties

IUPAC Name

2-[[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2S3/c1-4-29-19-25-24-18(31-19)21-14(27)9-30-17-22-15-13(16(28)23-17)8-20-26(15)12-6-5-10(2)11(3)7-12/h5-8H,4,9H2,1-3H3,(H,21,24,27)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUGXMQOEVIYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=C(C=C4)C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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